molecular formula C8H6BrN3O B3186089 3-Amino-7-bromoquinoxalin-2-ol CAS No. 1201845-05-7

3-Amino-7-bromoquinoxalin-2-ol

Cat. No. B3186089
CAS RN: 1201845-05-7
M. Wt: 240.06 g/mol
InChI Key: MSLOTKNTSSLLGK-UHFFFAOYSA-N
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Description

  • Structure :

Synthesis Analysis

The synthesis of 3-Amino-7-bromoquinoxalin-2-ol involves the reaction of 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials. Triethylene diamine (DABCO) serves as the catalyst, and tetrahydrofuran acts as the solvent. This method yields the compound in reasonably good yield .


Molecular Structure Analysis

The compound’s structure consists of a quinoxaline ring system with an amino group at position 3 and a bromine atom at position 7. The molecular formula is C8H6BrN3O .


Chemical Reactions Analysis

The reported synthetic routes to 3-Amino-7-bromoquinoxalin-2-ol involve starting from 7-bromoquinoxalin-2-ol or 7-bromo-2-chloroquinoxaline. These precursors react with appropriate reagents to yield the target compound .


Physical And Chemical Properties Analysis

  • Boiling Point : Not specified

properties

IUPAC Name

3-amino-7-bromo-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)12-8(13)7(10)11-5/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLOTKNTSSLLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676967
Record name 3-Amino-7-bromoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-bromoquinoxalin-2-ol

CAS RN

1201845-05-7
Record name 3-Amino-7-bromoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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